Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
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Overview
Description
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a seven-membered ring fused to a benzene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF₃SO₃H) . Another method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate (BF₃·OEt₂) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate involves its interaction with specific molecular targets and pathways. Benzazepine derivatives are known to interact with various receptors and enzymes, potentially modulating their activity. For example, some benzazepines act as sodium channel blockers or inhibitors of squalene synthase .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
- 7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepine
- Ethyl 7-chloro-1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate
Uniqueness
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is unique due to its specific structure and potential biological activities. Its ethyl ester group and the specific positioning of functional groups contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-7-12-10(9-11)5-3-4-8-14-12/h6-7,9,14H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWDEDOGLHMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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